molecular formula C21H29N5O2 B6473848 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640969-84-0

4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6473848
CAS No.: 2640969-84-0
M. Wt: 383.5 g/mol
InChI Key: WBZVBOPHTYPSQS-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The presence of a methoxyphenyl group indicates a phenyl ring (a variant of a benzene ring) with a methoxy group (-OCH3) attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the piperazine ring, and the morpholine ring, as well as the attachment of the methoxyphenyl group. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the methoxy group might be susceptible to reactions that involve the breaking of the carbon-oxygen bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

Target of Action

The compound “4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex molecule that likely interacts with multiple targetsIt’s worth noting that compounds containing a piperazine ring are found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the piperazine moiety in the compound could interact with a wide range of targets.

Mode of Action

The presence of a piperazine ring in the structure suggests that it might modulate the pharmacokinetic properties of the drug substance . The interaction of the compound with its targets could lead to changes in the biological activity of the targets, thereby exerting its effects.

Biochemical Pathways

Given the broad range of biological activities associated with compounds containing a piperazine ring , it is likely that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The presence of a piperazine ring in the structure suggests that it might positively modulate the pharmacokinetic properties of the drug substance .

Result of Action

Given the broad range of biological activities associated with compounds containing a piperazine ring , it is likely that this compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies to optimize its synthesis, investigations of its behavior under various conditions, and tests of its activity in biological systems .

Properties

IUPAC Name

4-[6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)6-7-24-8-10-25(11-9-24)20-16-21(23-17-22-20)26-12-14-28-15-13-26/h2-5,16-17H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVBOPHTYPSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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